molecular formula C22H19N3OS B11338086 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B11338086
M. Wt: 373.5 g/mol
InChI Key: NYFJNSOZELINIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 3-cyano-6-(4-methylphenyl)pyridine-2-thiol with N-(3-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can interact with nucleophilic sites in biological molecules, while the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C22H19N3OS/c1-15-6-8-17(9-7-15)20-11-10-18(13-23)22(25-20)27-14-21(26)24-19-5-3-4-16(2)12-19/h3-12H,14H2,1-2H3,(H,24,26)

InChI Key

NYFJNSOZELINIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.